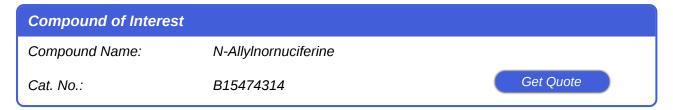


The Pharmacological Profile of N-Allylnornuciferine: A Technical Guide

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Disclaimer: As of October 2025, publicly available pharmacological data for N-

AllyInornuciferine is limited. This document provides a detailed pharmacological profile of its parent compound, nuciferine, to serve as a foundational reference for researchers, scientists, and drug development professionals. The N-allyl substitution on the nitrogen of the aporphine structure may alter the affinity and efficacy at various receptors; therefore, the data presented here for nuciferine should be considered a proxy and a starting point for the investigation of **N-AllyInornuciferine**.

Nuciferine is an aporphine alkaloid found in the plants Nymphaea caerulea and Nelumbo nucifera. It exhibits a complex pharmacological profile with interactions at multiple dopamine and serotonin receptors, suggesting potential applications in the treatment of various central nervous system disorders.[1]

Quantitative Pharmacological Data

The following tables summarize the in vitro receptor binding affinities and functional activities of nuciferine.

Table 1: Receptor Binding Affinities of Nuciferine



Receptor Target	Radioligand	Kı (nM)	
5-HT _{2a}	[³H]Ketanserin	478	
5-HT _{2r}	[³H]Mesulergine	131	
5-HT ₂₀	[³H]LSD	1000	
5-HT ₆	[³H]LSD	700	
5-HT ₇	[³ H]5-CT	150	
D ₂	[³H]Spiperone	64	
D4	[³H]Nemonapride	2000	
D ₅	[³ H]SCH23390	2600	
Dopamine Transporter (DAT)	[³ H]WIN35428	>10000	

Data sourced from the NIMH Psychoactive Drug Screening Program (PDSP) and related publications.[2]

Table 2: Functional Activity of Nuciferine



Receptor Target	Assay Type	Parameter	Value	Functional Activity
5-HT _{1a}	G _i Activation	EC50 (nM)	3200	Agonist
5-HT _{2a}	Ca ²⁺ Flux	IC50 (nM)	478	Antagonist
5-HT ₂ r	Ca ²⁺ Flux	IC50 (nM)	131	Antagonist
5-HT ₂₀	Ca ²⁺ Flux	IC50 (nM)	1000	Antagonist
5-HT ₆	Gs-cAMP Accumulation	EC ₅₀ (nM) / E _{max} (%)	700 / 17.3	Partial Agonist
5-HT ₇	G _s -cAMP Accumulation	IC50 (nM)	150	Inverse Agonist
D ₂	G _i Activation	EC50 (nM) / Emax (%)	64 / 67	Partial Agonist
D4	G _i Activation	EC50 (nM)	2000	Agonist
D ₅	Gs-cAMP Accumulation	EC50 (nM) / Emax (%)	2600 / 50	Partial Agonist

Data sourced from Farrell et al. (2016). E_{max} is the maximal effect relative to the endogenous agonist.[2][3]

In Vivo Pharmacology

In rodent models, nuciferine has demonstrated effects consistent with atypical antipsychotic drugs. These include the inhibition of phencyclidine (PCP)-induced locomotor activity and the restoration of PCP-induced deficits in prepulse inhibition, without inducing catalepsy.[1][4] Nuciferine also blocks the head-twitch response induced by 5-HT_{2a} agonists.[2]

Pharmacokinetics of Nuciferine and N-Nornuciferine

A study in rats provided pharmacokinetic data for both nuciferine and its metabolite, N-nornuciferine, after oral and intravenous administration of a lotus leaf alkaloid fraction.

Table 3: Pharmacokinetic Parameters in Rats



Compound	Administrat ion	C _{max} (µg/mL)	T _{max} (h)	t ₁ / ₂ (h)	Oral Bioavailabil ity (%)
Nuciferine	Oral (50 mg/kg)	1.71	0.9	2.09	58.13
N- Nornuciferine	Oral (50 mg/kg)	0.57	1.65	3.84	79.91
Nuciferine	IV (10 mg/kg)	-	-	2.09	-
N- Nornuciferine	IV (10 mg/kg)	-	-	3.84	-

Both compounds were found to cross the blood-brain barrier.[5][6][7]

Experimental Protocols

The following are generalized methodologies for the key experiments cited. For specific details, it is recommended to consult the NIMH PDSP online resources.[2]

Radioligand Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

General Procedure:

- Preparation of Cell Membranes: Cell lines stably or transiently expressing the receptor of interest are cultured and harvested. The cells are lysed, and the cell membranes are isolated by centrifugation.
- Binding Reaction: The cell membranes are incubated in a buffer solution containing a specific radioligand (e.g., [³H]Ketanserin for 5-HT_{2a} receptors) and varying concentrations of the test compound (nuciferine).
- Incubation: The reaction mixture is incubated to allow for competitive binding between the radioligand and the test compound to the receptors.





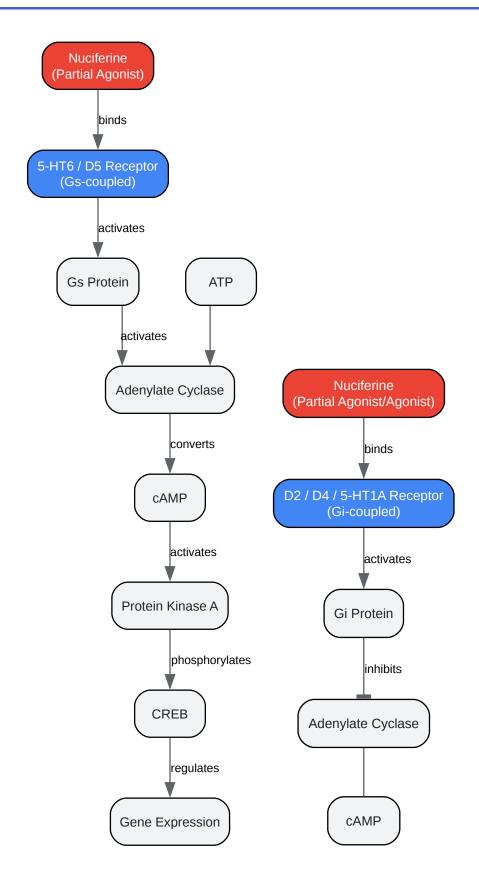


- Separation of Bound and Free Ligand: The mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
- Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
- Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The K_i is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

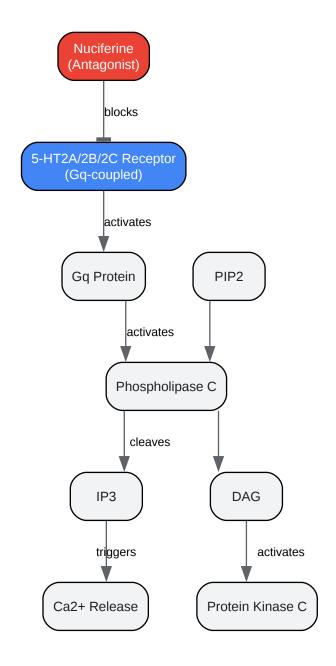












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References

• 1. Nuciferine - Wikipedia [en.wikipedia.org]



- 2. In Vitro and In Vivo Characterization of the Alkaloid Nuciferine PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Characterization of the Alkaloid Nuciferine | PLOS One [journals.plos.org]
- 4. In Vitro and In Vivo Characterization of the Alkaloid Nuciferine PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Pharmacokinetics of Nuciferine and N-Nornuciferine, Two Major Alkaloids From Nelumbo nucifera Leaves, in Rat Plasma and the Brain [frontiersin.org]
- 6. Pharmacokinetics of Nuciferine and N-Nornuciferine, Two Major Alkaloids From Nelumbo nucifera Leaves, in Rat Plasma and the Brain PMC [pmc.ncbi.nlm.nih.gov]
- 7. doaj.org [doaj.org]
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